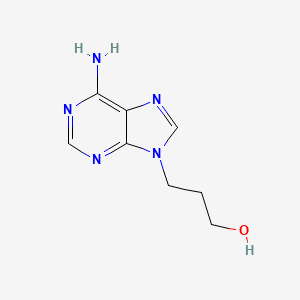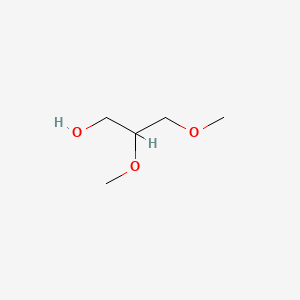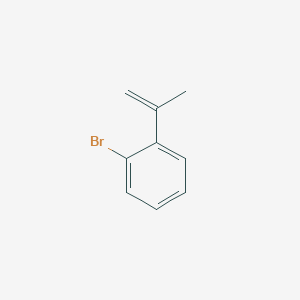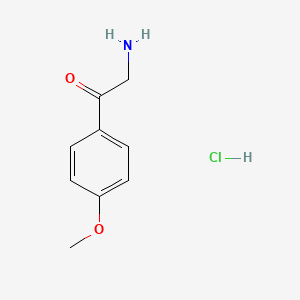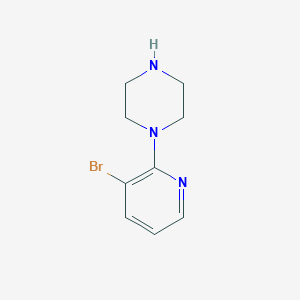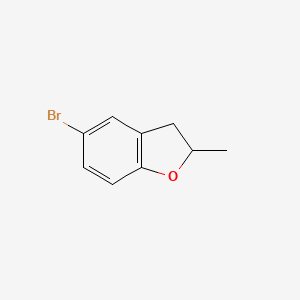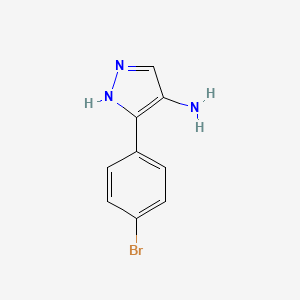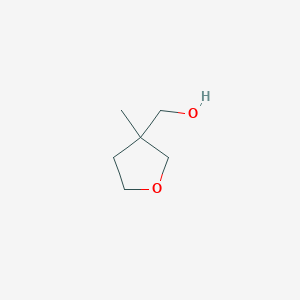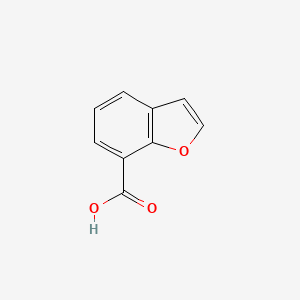
1-Bromo-2-chloro-3-methylbenzene
Descripción general
Descripción
The compound 1-Bromo-2-chloro-3-methylbenzene is a halogenated aromatic hydrocarbon with bromine, chlorine, and methyl substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior and characteristics of similar halogenated benzenes, which can be used to infer properties about 1-Bromo-2-chloro-3-methylbenzene.
Synthesis Analysis
The synthesis of halogenated benzenes can be achieved through various methods, including direct halogenation of benzene derivatives. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, yielding a high purity product . Similarly, regioselective bromination has been used to synthesize different brominated benzenes . These methods could potentially be adapted for the synthesis of 1-Bromo-2-chloro-3-methylbenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been studied using techniques such as NMR spectroscopy. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from dipole-dipole coupling constants obtained from NMR spectra . These findings suggest that the phenyl ring structure of bromobenzene is closely similar to that of chlorobenzene, which could imply that 1-Bromo-2-chloro-3-methylbenzene would have a similar ring structure to these compounds.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions. The presence of halogen substituents on the benzene ring can influence the reactivity and selectivity of subsequent chemical transformations. For example, dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The bromo and chloro substituents in 1-Bromo-2-chloro-3-methylbenzene could similarly affect its reactivity in organic synthesis.
Physical and Chemical Properties Analysis
The physical properties of halogenated benzenes, such as melting points and solubility, can be influenced by the nature and position of the substituents on the benzene ring. For instance, isomeric dibromobenzenes have different melting points due to molecular symmetry and the presence of halogen bonds . Chlorobenzene and bromobenzene show complete solid-state solubility and similar crystalline structures, which could be relevant when considering the solid-state properties of 1-Bromo-2-chloro-3-methylbenzene . Additionally, the presence of halogen atoms can lead to specific interactions in the crystal lattice, as seen in various bromo- and bromomethyl-substituted benzenes .
Aplicaciones Científicas De Investigación
Thermochemistry Studies
The study of halogen-substituted methylbenzenes, including 1-bromo-2-chloro-3-methylbenzene, provides valuable insights into their thermochemical properties. Researchers have investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds. These findings are crucial for understanding the thermochemical behavior of 1-bromo-2-chloro-3-methylbenzene in various chemical processes (Verevkin et al., 2015).
Anisotropic Displacement Parameters
Anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene, including the bromo variant, were calculated and determined through X-ray diffraction experiments. This research sheds light on the structural aspects of halogen-substituted compounds like 1-bromo-2-chloro-3-methylbenzene (Mroz et al., 2020).
Bromination and Conversion Studies
The bromination of certain methylbenzenes has been examined, leading to various bromination products. This includes the synthesis of compounds related to 1-bromo-2-chloro-3-methylbenzene and their conversion into sulfur-functionalized quinones, demonstrating the compound's utility in synthesizing chemically diverse products (Aitken et al., 2016).
Liquid-Phase Oxidation Studies
Research on the liquid-phase oxidation of methylbenzenes, including halogen-substituted variants, by the cobalt-copper-bromide system highlights the potential of 1-bromo-2-chloro-3-methylbenzene in catalytic oxidation processes. This study focuses on achieving high selectivities in the oxidation of such compounds (Okada & Kamiya, 1981).
SNAr Reaction Mechanism Analysis
Studies on the mechanism of SNAr (nucleophilic aromatic substitution) reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-chloro-3-methylbenzene, provide insights into the steric and electronic effects influencing these reactions. Such research is fundamental for understanding how this compound behaves in complex chemical reactions (Onyido & Hirst, 1991).
Ring Expansion Research
The treatment of certain alumoles with alkynes, leading to products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, signifies the potential of bromo-substituted compounds in ring expansion reactions. This research demonstrates the versatility of 1-bromo-2-chloro-3-methylbenzene in synthetic chemistry (Agou et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-2-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537783 | |
| Record name | 1-Bromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-methylbenzene | |
CAS RN |
97329-43-6 | |
| Record name | 3-Bromo-2-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


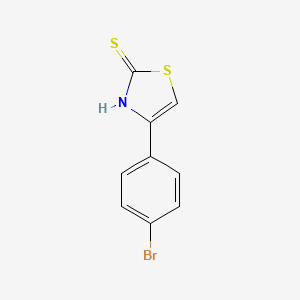
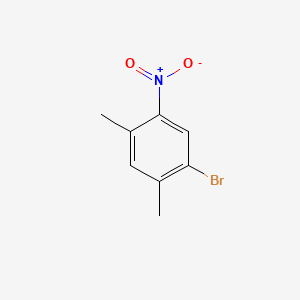
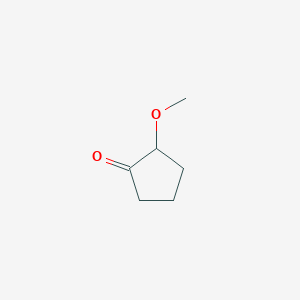
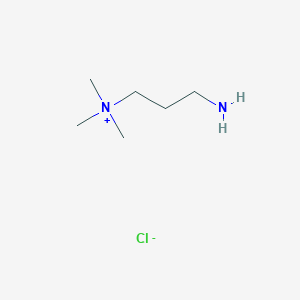
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
